molecular formula C13H8F2N2OS2 B2900017 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 339018-90-5

4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine

Cat. No.: B2900017
CAS No.: 339018-90-5
M. Wt: 310.34
InChI Key: NVRJNCYDOJOPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 2,4-difluorophenoxy group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidine derivatives

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process may involve the use of solvents, reagents, and purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or biological probes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used, and further research is needed to fully elucidate its mode of action.

Comparison with Similar Compounds

  • 4-(2,4-Difluorophenoxy)piperidine: This compound shares the 2,4-difluorophenoxy group but has a different core structure.

  • 2-(Methylsulfanyl)thieno[3,2-d]pyrimidine: This compound has the same core structure but lacks the 2,4-difluorophenoxy group.

Uniqueness: 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is unique due to the combination of its difluorophenoxy group and methylsulfanyl group, which contribute to its distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-(2,4-difluorophenoxy)-2-methylsulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2OS2/c1-19-13-16-9-4-5-20-11(9)12(17-13)18-10-3-2-7(14)6-8(10)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRJNCYDOJOPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3)F)F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.